4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one
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Overview
Description
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features both thiazolidine and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylisoxazol-5(4H)-one with 3-phenylthiazolidin-2-one under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring structure.
Isoxazoles: Compounds containing an isoxazole ring.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of thiazolidine and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4E)-4-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O3S/c21-14-11-20(13-9-5-2-6-10-13)17(24-14)15-16(19-23-18(15)22)12-7-3-1-4-8-12/h1-10H,11H2/b17-15+ |
InChI Key |
NPOCITAHKZPRDN-BMRADRMJSA-N |
Isomeric SMILES |
C1C(=O)S/C(=C/2\C(=NOC2=O)C3=CC=CC=C3)/N1C4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)SC(=C2C(=NOC2=O)C3=CC=CC=C3)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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